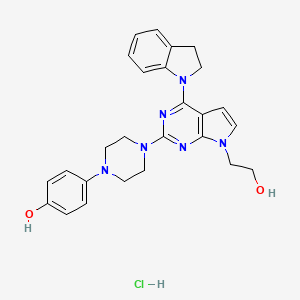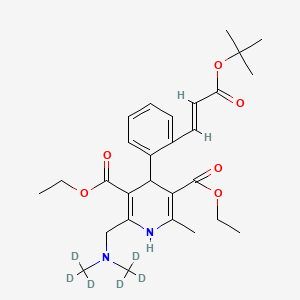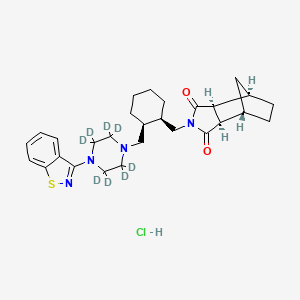
Exo-cis-Lurasidone-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-cis-Lurasidone-d8 (hydrochloride) is a deuterated form of exo-cis-Lurasidone hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of exo-cis-Lurasidone-d8 (hydrochloride) is C₂₈H₂₈D₈N₄O₂S . (HCl), and it has a molecular weight of 537.19 .
Méthodes De Préparation
The preparation of exo-cis-Lurasidone-d8 (hydrochloride) involves the synthesis of its parent compound, exo-cis-Lurasidone, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of exo-cis-Lurasidone: This involves the cyclization of appropriate precursors under controlled conditions to form the core structure of Lurasidone.
Industrial production methods for exo-cis-Lurasidone-d8 (hydrochloride) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Exo-cis-Lurasidone-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Exo-cis-Lurasidone-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Lurasidone and its metabolites.
Biology: The compound is used in biological studies to investigate the metabolic pathways and pharmacokinetics of Lurasidone.
Medicine: It is employed in pharmacological research to study the effects of Lurasidone on various biological targets and to develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of exo-cis-Lurasidone-d8 (hydrochloride) is similar to that of its parent compound, Lurasidone. Lurasidone is a second-generation antipsychotic that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. It also has antagonistic activity at serotonin 5-HT₇ receptors and partial agonistic activity at serotonin 5-HT₁A receptors. These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of schizophrenia and bipolar depression .
Comparaison Avec Des Composés Similaires
Exo-cis-Lurasidone-d8 (hydrochloride) can be compared with other deuterated and non-deuterated forms of Lurasidone, such as:
Exo-cis-Lurasidone hydrochloride: The non-deuterated form of the compound.
Lurasidone: The parent compound without the exo-cis configuration.
Other deuterated antipsychotics: Compounds like deuterated aripiprazole and deuterated risperidone, which are used for similar research purposes
The uniqueness of exo-cis-Lurasidone-d8 (hydrochloride) lies in its stable isotope labeling, which allows for precise analytical studies and improved understanding of the pharmacokinetics and metabolism of Lurasidone .
Propriétés
Formule moléculaire |
C28H37ClN4O2S |
|---|---|
Poids moléculaire |
537.2 g/mol |
Nom IUPAC |
(1S,2R,6S,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
InChI |
InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21+,24+,25-;/m1./s1/i11D2,12D2,13D2,14D2; |
Clé InChI |
NEKCRUIRPWNMLK-BXTKHDQOSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C[C@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


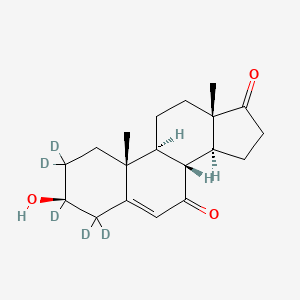

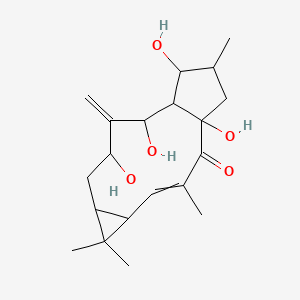
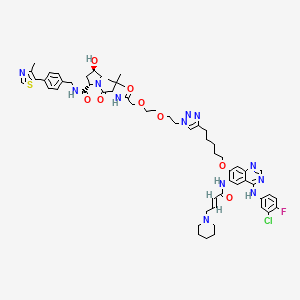
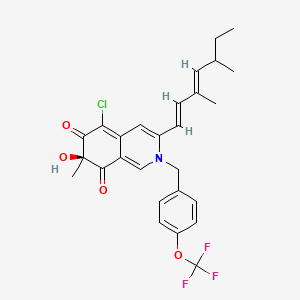
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
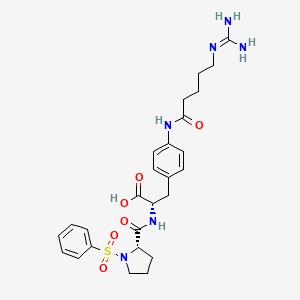
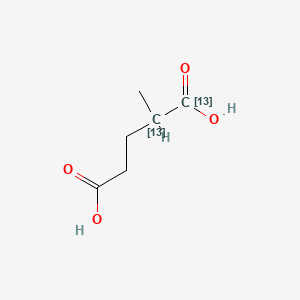
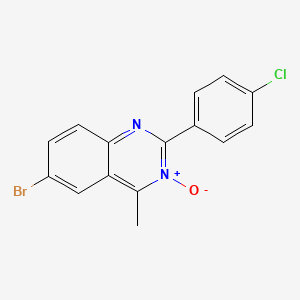
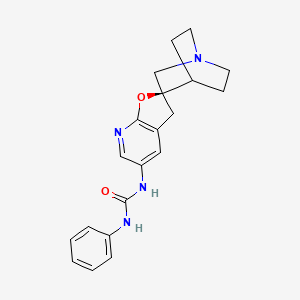
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

